1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene
Description
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is a substituted benzene derivative featuring a methyl group at the ortho position and a 1-phenylpropa-1,2-dienyl (allenyl) group at the adjacent position. The allenyl moiety introduces cumulated double bonds, imparting unique reactivity and electronic properties.
Properties
CAS No. |
420121-32-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-3-15(14-10-5-4-6-11-14)16-12-8-7-9-13(16)2/h4-12H,1H2,2H3 |
InChI Key |
XXNQZUUHBUOONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of toluene (methylbenzene) with a suitable propa-1,2-dienyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
α-Methylstilbene (1,2-Diphenylpropene)
1-Methoxy-4-(1-phenylpropa-1,2-dienyl)-benzene
- Structure : Contains a methoxy group para to the allenyl substituent (CAS 218911-52-5, C₁₆H₁₄O) .
- Key Differences: The methoxy group is electron-donating via resonance, increasing electron density on the benzene ring compared to the methyl group in the target compound. Substituent position (para vs.
Physical and Chemical Properties
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